An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitrophenol: Synthesis, Properties, and Applications
Introduction: The Strategic Importance of Halogenated Nitrophenols in Modern Chemistry
4-Chloro-5-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic chemistry. Its utility is derived from the unique interplay of its substituent groups: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two distinct halogen atoms (chloro and fluoro). This specific arrangement of functional groups provides a scaffold with multiple reactive sites, allowing for regioselective modifications. Such multi-substituted phenolic compounds are of significant interest to researchers in drug discovery and materials science, where precise molecular architecture is paramount for achieving desired biological activity or material properties.[1][2]
The presence of both chlorine and fluorine atoms is particularly noteworthy. Halogens are widely incorporated into pharmaceutical candidates to modulate key properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The nitro group, a strong deactivating group, directs further electrophilic substitutions and can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds and other complex molecules. This guide provides a comprehensive technical overview of 4-Chloro-5-fluoro-2-nitrophenol, focusing on its chemical properties, synthesis, and potential applications for professionals in research and development.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and manufacturing. 4-Chloro-5-fluoro-2-nitrophenol is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-5-fluoro-2-nitrophenol | [3] |
| CAS Number | 345-25-5 | [3][4][5] |
| Molecular Formula | C₆H₃ClFNO₃ | [3][4][5] |
| Molecular Weight | 191.54 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Melting Point | 96-99 °C | [5] |
| Purity (Typical) | ≥98% (by GC) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| XLogP3-AA (Predicted) | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 66 Ų | [3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic compounds like 4-Chloro-5-fluoro-2-nitrophenol requires careful strategic planning to ensure correct regiochemistry. While specific peer-reviewed synthesis protocols for this exact isomer are not prevalent in public literature, its synthesis can be logically deduced from established methods for related halogenated nitrophenols. A primary and logical route is the electrophilic nitration of a corresponding 4-chloro-5-fluorophenol precursor.
Directive Influence of Substituents: In the precursor, the hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating yet also ortho-, para- directing. The directing power of the hydroxyl group overwhelmingly controls the position of nitration.
-
The position ortho to the hydroxyl group (C2) is sterically unhindered and electronically activated, making it the most probable site for nitration.
-
The position para to the hydroxyl group is blocked by the chloro substituent.
Therefore, treating 4-chloro-5-fluorophenol with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at controlled temperatures is the most plausible pathway.
Caption: Plausible synthesis workflow for 4-Chloro-5-fluoro-2-nitrophenol.
Experimental Protocol: Synthesis via Nitration (Hypothetical)
This protocol is a representative example based on standard procedures for phenol nitration.[6] Researchers must perform their own risk assessment and optimization.
Objective: To synthesize 4-Chloro-5-fluoro-2-nitrophenol from 4-chloro-5-fluorophenol.
Materials:
-
4-chloro-5-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-5-fluorophenol (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10°C.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the phenol over 30-60 minutes. Causality: A slow, dropwise addition at low temperature is critical to prevent over-nitration and control the exothermic reaction, minimizing the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. This precipitates the crude product and dilutes the strong acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water and saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step is self-validating; the cessation of CO₂ evolution indicates that the acidic components have been fully neutralized. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product.
Spectroscopic and Analytical Characterization
Structural confirmation is essential. The following section outlines the expected spectroscopic data for 4-Chloro-5-fluoro-2-nitrophenol, based on its structure and data from analogous compounds.[7][8][9]
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, both of which will be doublets due to coupling with the fluorine atom.
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H-3 Proton: This proton is ortho to the nitro group and meta to the hydroxyl group. It is expected to appear at a downfield chemical shift (approx. 7.5-8.0 ppm) due to the strong deshielding effect of the adjacent nitro group. It will appear as a doublet due to coupling with the fluorine atom at C-5.
-
H-6 Proton: This proton is ortho to the hydroxyl group and meta to the chloro group. It is expected to appear more upfield (approx. 7.0-7.4 ppm) compared to H-3. It will also appear as a doublet from coupling to the fluorine atom.
-
-OH Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to fluorine will exhibit splitting (large ¹JCF coupling and smaller ²JCF, ³JCF couplings).[10][11]
-
C-F: The carbon directly attached to fluorine (C-5) will appear as a doublet with a large coupling constant.
-
C-Cl, C-OH, C-NO₂: These carbons (C-4, C-1, C-2) will be identifiable by their characteristic chemical shifts and the influence of the electronegative atoms.
-
C-H: The two carbons bonded to hydrogen (C-3, C-6) will also be visible, with their shifts influenced by neighboring groups.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[12]
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-O Stretch (Asymmetric & Symmetric): Strong, sharp peaks are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, confirming the presence of the nitro group.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[13][14]
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (191.54 Da). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic isotopic signature for a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO₂ (M-46), NO (M-30), and CO (M-28).[13][15]
Caption: Predicted key fragmentation pathways for 4-Chloro-5-fluoro-2-nitrophenol.
Reactivity and Applications in Drug Discovery
The synthetic value of 4-Chloro-5-fluoro-2-nitrophenol lies in the differential reactivity of its functional groups, making it a strategic building block for complex molecular targets.
-
Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. This allows for the selective displacement of either the fluorine or chlorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), a common strategy in building drug scaffolds.
-
Hydroxyl Group Reactivity: The phenolic -OH group can be easily alkylated or acylated to form ethers and esters, respectively. This is often used to modify solubility or to serve as a handle for further synthetic transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). The resulting amino group is a versatile functional handle for forming amides, sulfonamides, or for constructing heterocyclic rings like benzimidazoles or quinolines, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[16][17][18]
While direct public-domain examples citing the use of CAS 345-25-5 are limited, patents for kinase inhibitors frequently describe the use of structurally similar building blocks like 5-chloro-4-fluoro-2-nitroaniline and 2-fluoro-4-nitrophenol, highlighting the importance of this substitution pattern in medicinal chemistry.[16][17]
Safety, Handling, and Toxicology
As a substituted nitrophenol, 4-Chloro-5-fluoro-2-nitrophenol must be handled with appropriate care, following standard laboratory safety protocols.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicology: While specific toxicological data for this compound is not widely available, nitrophenols as a class are known to be toxic.[12] They can interfere with cellular respiration and may cause methemoglobinemia.[10] All halogenated nitroaromatic compounds should be treated as potentially toxic and handled accordingly.
Conclusion
4-Chloro-5-fluoro-2-nitrophenol represents a strategically important building block for advanced synthetic applications. The combination of a reactive phenol, a reducible nitro group, and two distinct halogens on an aromatic core provides chemists with a versatile platform for constructing complex molecules. Its properties make it particularly relevant to the field of drug discovery, where the introduction of halogenated aromatic motifs is a key strategy for optimizing lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this potent intermediate.
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NIST. 4-Fluoro-2-nitrophenol IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
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Patsnap. The preparation method of 5-fluoro-2-nitrophenol. CN106045861A. Available from: [Link]
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Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. Available from: [Link]
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NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 4-Nitrophenol. Available from: [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. Available from: [Link]
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MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Available from: [Link]
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Kaur, M., & Singh, M. (2019). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 62(6), 2845-2888. Available from: [Link]
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ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]
- Google Patents. Compounds for the treatment of kinase-dependent disorders. WO2019148044A1.
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